molecular formula C9H20N2O B13103924 N-(2-(Butylamino)ethyl)propionamide

N-(2-(Butylamino)ethyl)propionamide

Cat. No.: B13103924
M. Wt: 172.27 g/mol
InChI Key: MNTUSHQCRVMKRA-UHFFFAOYSA-N
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Description

N-(2-(Butylamino)ethyl)propionamide: is an organic compound belonging to the class of amides It features a propionamide group attached to a butylaminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Butylamino)ethyl)propionamide can be achieved through several methods. One common approach involves the reaction of propionyl chloride with N-(2-aminoethyl)butylamine under controlled conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid byproduct and is carried out in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Butylamino)ethyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-(Butylamino)ethyl)propionamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(Butylamino)ethyl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Propanamide: A simpler amide with a similar structure but lacking the butylaminoethyl chain.

    Butyramide: Another amide with a butyl group but differing in the position of the functional groups.

Uniqueness: N-(2-(Butylamino)ethyl)propionamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-[2-(butylamino)ethyl]propanamide

InChI

InChI=1S/C9H20N2O/c1-3-5-6-10-7-8-11-9(12)4-2/h10H,3-8H2,1-2H3,(H,11,12)

InChI Key

MNTUSHQCRVMKRA-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCNC(=O)CC

Origin of Product

United States

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